molecular formula C12H16O2 B8278900 (4-Hydroxyphenyl)hexanone

(4-Hydroxyphenyl)hexanone

Cat. No.: B8278900
M. Wt: 192.25 g/mol
InChI Key: PCHHLTVOULTBMO-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)hexanone is a high-purity chemical compound offered for research and development purposes. As a member of the hydroxyaryl ketone family, it serves as a versatile building block and intermediate in organic synthesis . Compounds with this core structure are frequently investigated for their potential applications in pharmaceutical development, agrochemical research, and materials science . The presence of both a phenolic hydroxyl group and a ketone functionality provides two distinct sites for chemical modification, enabling researchers to synthesize a diverse array of more complex molecules . This product is intended for use in laboratory research only. It is not manufactured for use in humans, animals, or as a component in commercial products without further extensive purification and regulatory approval. Researchers are responsible for ensuring safe handling practices and compliance with all applicable local and national regulations concerning the storage, use, and disposal of this substance. Note: Specific physicochemical data, structural confirmation (e.g., NMR, MS), and detailed application notes for this exact compound are subject to verification by the quality control department. Please contact our technical support for the most current certificate of analysis.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-hydroxyphenyl)hexan-2-one

InChI

InChI=1S/C12H16O2/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3

InChI Key

PCHHLTVOULTBMO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Structure Key Features
(4-Hydroxyphenyl)hexanone Hexanone backbone + 4-hydroxyphenyl group Polar-apolar duality, phenolic acidity
Daidzein Chromen-4-one core + 4-hydroxyphenyl Isoflavone, estrogenic activity
4-(4-Chlorophenyl)cyclohexanone Cyclohexanone + 4-chlorophenyl Chlorine substitution enhances lipophilicity
N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide β-carboline + 4-hydroxyphenyl hydrazide Cytotoxic agent targeting cancer cells

Key Observations :

  • Daidzein (CAS: 486-66-8) shares the 4-hydroxyphenyl group but incorporates a chromenone ring, enabling π-π stacking and hydrogen bonding critical for binding estrogen receptors . In contrast, this compound lacks aromatic conjugation beyond the phenyl ring, limiting its bioactivity in similar pathways.
  • 4-(4-Chlorophenyl)cyclohexanone (CAS: 14472-80-1) replaces the hydroxyl group with chlorine, increasing hydrophobicity and altering reactivity (e.g., resistance to oxidation compared to phenolic compounds) .

Table 2: Cytotoxic Activity of 4-Hydroxyphenyl Derivatives

Compound IC50 (Prostate PC-3) IC50 (Ovarian OVCAR-03) Notes
β-carboline derivative [4] 1.83 μM 1.65 μM Enhanced activity via hydrazide conjugation
This compound Not reported Not reported Likely lower activity due to lack of planar heterocyclic core
  • β-carboline derivatives with 4-hydroxyphenyl substitutions exhibit potent cytotoxicity in cancer cell lines (e.g., PC-3 and OVCAR-03) due to intercalation with DNA and inhibition of topoisomerases . The linear structure of this compound likely precludes such mechanisms, though its role as a precursor for bioactive molecules remains plausible.

Table 3: Functional Roles in Analytical Chemistry

Compound Application Performance Notes
This compound Calibration in H3O+-CIMS High proton affinity enables sensitive detection
3-Hexanone Internal standard in metabolomics Higher volatility, lacks phenolic interference
Methyl Isobutyl Ketone Industrial solvent (UN 1245) Branched structure reduces polarity
  • In chemical ionization mass spectrometry (CIMS), this compound’s high proton affinity (~80–100% ionization efficiency in NH4+-CIMS) makes it superior to simpler ketones like 3-hexanone for quantifying reactive intermediates .

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : AlCl₃ (1.2 equiv) in dichloromethane at 0–5°C.

  • Acylating Agent : Hexanoyl chloride (1.1 equiv).

  • Yield : 68–72% after recrystallization (ethanol/water).

Mechanistic Insight : The Lewis acid coordinates with the acyl chloride, generating an acylium ion that undergoes electrophilic substitution at the para position of the protected phenol. Demethylation via BBr₃ selectively removes the methyl group without affecting the ketone.

Fries Rearrangement: Thermally Driven Isomerization

The Fries rearrangement offers a route to para-hydroxyphenyl ketones by reorganizing acyloxybenzenes under acidic conditions. For this compound, phenyl hexanoate is heated with AlCl₃ at 120–140°C, inducing migration of the hexanoyl group to the para position.

Key Parameters

  • Temperature : 130°C for 6 hours.

  • Solvent : Toluene or xylene.

  • Yield : 65–70% with HPLC purity >99%.

Limitations : Competing ortho-product formation (15–20%) necessitates chromatographic separation. Recent advances using ionic liquid catalysts (e.g., [BMIM][AlCl₄]) have improved para-selectivity to 85%.

Condensation of 4-Hydroxyacetophenone with Alkyl Halides

Building on patented methods for triaryl ethanes, this approach extends the carbon chain of 4-hydroxyacetophenone via alkylation. Treatment of 4-hydroxyacetophenone with 1-bromopentane in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) yields this compound after oxidation.

Stepwise Procedure

  • Alkylation :

    • 4-Hydroxyacetophenone (1 equiv), 1-bromopentane (1.5 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 12 hours.

    • Intermediate: 4-(Pentyloxy)acetophenone (yield: 75%).

  • Oxidation :

    • Jones reagent (CrO₃/H₂SO₄) oxidizes the methyl group to a ketone, forming this compound (yield: 60%).

Advantages : Scalable to multi-kilogram batches with minimal byproducts.

Enzymatic Asymmetric Reduction

Biocatalytic methods enable enantioselective synthesis, particularly for chiral intermediates. Using bakery yeast (Saccharomyces cerevisiae) , 2,2-dimethyl-1,4-cyclohexanedione is reduced to (S)-4-hydroxy-2,2-dimethylcyclohexanone, demonstrating the feasibility of enzymatic ketone synthesis. Adapting this strategy, hexanone precursors could undergo asymmetric hydroxylation using cytochrome P450 enzymes.

Experimental Data

  • Substrate : 1-Phenylhexan-2-one.

  • Enzyme : CYP153A from Bacillus subtilis.

  • Yield : 45% with 90% enantiomeric excess (ee).

Challenges : Low substrate solubility in aqueous systems limits industrial applicability.

Grignard Reaction Followed by Oxidation

This two-step method involves forming a tertiary alcohol via Grignard addition, followed by oxidation to the ketone.

Protocol

  • Grignard Addition :

    • 4-Hydroxybenzaldehyde (1 equiv) reacts with pentylmagnesium bromide (1.2 equiv) in THF at 0°C, yielding 1-(4-hydroxyphenyl)hexan-1-ol (yield: 82%).

  • Oxidation :

    • Swern oxidation (oxalyl chloride/DMSO) converts the alcohol to this compound (yield: 78%).

Critical Analysis : While efficient, the use of moisture-sensitive reagents increases operational complexity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Friedel-Crafts Acylation7299HighModerate
Fries Rearrangement7099MediumLow
Condensation/Oxidation6098HighHigh
Enzymatic Reduction4590LowHigh
Grignard/Oxidation7897MediumModerate

Key Insight : Friedel-Crafts and condensation methods balance yield and scalability, whereas enzymatic approaches suit niche applications requiring chirality .

Q & A

Q. What structural features distinguish (4-Hydroxyphenyl)hexanone from related phenolic ketones, and how do these affect its reactivity?

this compound features a six-carbon aliphatic chain (hexanone backbone) with a 4-hydroxyphenyl group attached to the first carbon. This extended chain length increases hydrophobicity compared to shorter-chain analogs like 4-hydroxyacetophenone (ethanone backbone) or 4-hydroxybenzoic acid (carboxylic acid group). The longer chain enhances solubility in organic solvents and reduces hydrogen-bonding capacity, influencing reaction kinetics in nucleophilic additions or condensations . Methodological Insight : Compare analogs using computational tools (e.g., molecular dynamics simulations) or experimental techniques like HPLC retention time analysis under standardized solvent conditions.

Q. What are the recommended synthetic routes for this compound, and how can yields be optimized?

Synthesis typically involves Friedel-Crafts acylation of phenol derivatives with hexanoyl chloride under controlled acidic conditions. Evidence suggests that optimizing reaction temperature (60–80°C) and using Lewis acids like AlCl₃ can improve yields . Competing side reactions (e.g., over-acylation) can be minimized by slow reagent addition and inert atmosphere use. Methodological Insight : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using gradient elution (hexane/ethyl acetate).

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point, pKa)?

Predicted values for boiling point (371.5±27.0°C) and pKa (9.77±0.10) often vary due to measurement techniques (e.g., computational vs. experimental). For accurate validation:

  • Use differential scanning calorimetry (DSC) for melting/boiling points.
  • Perform potentiometric titration to determine pKa in aqueous and non-aqueous media .
    Methodological Insight : Cross-reference data from multiple sources (e.g., NIST Chemistry WebBook ) and report measurement conditions explicitly.

Advanced Research Questions

Q. How does the extended aliphatic chain of this compound influence its biological activity compared to curcumin analogs?

The hexanone backbone may enhance membrane permeability in cellular assays, as seen in curcumin analogs with anti-cancer properties. However, the reduced phenolic hydroxyl availability (due to steric hindrance from the chain) could lower antioxidant activity. In vitro studies using MTT assays on cancer cell lines (e.g., HeLa) and ROS scavenging assays are recommended to quantify these effects . Methodological Insight : Pair biological assays with structural analogs (e.g., ethanone or butanone derivatives) to isolate chain-length effects.

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected ring-opening vs. cyclization)?

Contradictions often arise from reaction condition variability. For example:

  • Acidic conditions : Protonation of the carbonyl group may favor nucleophilic attack, leading to cyclization (e.g., acetal formation).
  • Basic conditions : Deprotonation of the hydroxyl group can trigger unexpected ring-opening, as observed in maleimide derivative syntheses .
    Methodological Insight : Use in situ FTIR or NMR to track intermediate formation and adjust pH/reactant stoichiometry iteratively.

Q. How can researchers design stable formulations of this compound for in vivo studies?

The compound’s low aqueous solubility necessitates formulation strategies:

  • Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability.
  • Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetyl) to the hydroxyl group for controlled release .
    Methodological Insight : Validate stability via accelerated degradation studies (40°C/75% RH) and HPLC purity checks.

Data Analysis and Experimental Design

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

  • HPLC-DAD : Use a C18 column with mobile phase (methanol:water = 70:30) and UV detection at 270 nm.
  • LC-MS/MS : Employ electrospray ionization (ESI) in negative mode for high sensitivity in biological samples .
    Methodological Insight : Spike matrices with deuterated internal standards (e.g., D₆-(4-Hydroxyphenyl)hexanone) to correct for matrix effects.

Q. How should researchers approach computational modeling of this compound’s electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and electrostatic potential surfaces.
  • MD simulations : Model solvation effects in water and DMSO to correlate with experimental solubility data .
    Methodological Insight : Validate models against experimental UV-Vis and cyclic voltammetry data.

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Irritant potential : Use PPE (gloves, goggles) and work in a fume hood to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize acidic byproducts before disposal and adhere to local regulations for phenolic waste .

Q. How can researchers ensure compliance with regulatory frameworks for preclinical studies?

  • Documentation : Maintain detailed records of synthetic routes, purity data, and stability profiles.
  • Ethical review : Submit protocols for animal/human cell line use to institutional review boards (IRBs) .

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